molecular formula C56H42F27IrN3O9P3S3 B12771139 (Ir(MeCN)3(CF3PPP))(OTf)3 CAS No. 207747-27-1

(Ir(MeCN)3(CF3PPP))(OTf)3

Cat. No.: B12771139
CAS No.: 207747-27-1
M. Wt: 1795.2 g/mol
InChI Key: AKECMOPXYKFCNF-UHFFFAOYSA-K
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Description

The compound (Ir(MeCN)3(CF3PPP))(OTf)3 is a coordination complex involving iridium, acetonitrile, and a trifluoromethyl-substituted tripodal phosphine ligand. This compound is notable for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ir(MeCN)3(CF3PPP))(OTf)3 typically involves the reaction of iridium precursors with acetonitrile and the trifluoromethyl-substituted tripodal phosphine ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

This would include optimizing reaction conditions, using high-purity reagents, and employing large-scale purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound (Ir(MeCN)3(CF3PPP))(OTf)3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of iridium, while substitution reactions can yield a variety of iridium complexes with different ligands .

Scientific Research Applications

Chemistry

In chemistry, (Ir(MeCN)3(CF3PPP))(OTf)3 is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions. Its unique electronic properties make it an effective catalyst for these processes .

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for the synthesis of biologically active molecules and pharmaceuticals .

Industry

In the industrial sector, this compound can be used in processes requiring efficient and selective catalysis. Its stability and reactivity make it suitable for large-scale chemical production .

Mechanism of Action

The mechanism by which (Ir(MeCN)3(CF3PPP))(OTf)3 exerts its effects involves the coordination of the iridium center with various substrates. The trifluoromethyl-substituted tripodal phosphine ligand provides a unique electronic environment that enhances the reactivity of the iridium center. This allows for efficient catalysis of various chemical reactions, including hydrogenation and C-H activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trifluoromethyl substitution in this compound imparts unique electronic properties that enhance its reactivity and stability compared to similar compounds. This makes it particularly effective in catalytic applications where high efficiency and selectivity are required .

Properties

CAS No.

207747-27-1

Molecular Formula

C56H42F27IrN3O9P3S3

Molecular Weight

1795.2 g/mol

IUPAC Name

acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trifluoromethanesulfonate

InChI

InChI=1S/C47H33F18P3.3C2H3N.3CHF3O3S.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3

InChI Key

AKECMOPXYKFCNF-UHFFFAOYSA-K

Canonical SMILES

CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ir+3]

Origin of Product

United States

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